(R)-2-Trifluoromethyl-piperazine dihydrochloride
Overview
Description
(R)-2-Trifluoromethyl-piperazine dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2F3N2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Diamino Derivatives in Parkinson's Disease
Piperazine derivatives, including those related to (R)-2-Trifluoromethyl-piperazine dihydrochloride, have been explored for their potential in treating Parkinson's disease. For instance, derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, a compound structurally similar to this compound, have shown potent and selective adenosine A2a receptor antagonist activity. This is significant as these compounds have demonstrated oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
Stereoselective Amidases in Bacterial Cells
The stereoselective kinetic resolution of racemic piperazine-2-carboxamide, which shares structural similarities with this compound, has been achieved using stereospecific amidases in whole bacterial cells. This process has led to the production of (S)- and (R)-piperazine-2-carboxylic acid, showcasing the potential of this compound in chiral synthesis and resolution (Eichhorn et al., 1997).
Serotonin Binding and Turnover
In a study focusing on 1-(m-Trifluoromethylphenyl)-piperazine, a compound structurally related to this compound, it was found that this derivative inhibited the specific binding of tritiated serotonin to rat brain membranes. This suggests a potential role for this compound in neurological research, particularly concerning serotonin receptors (Fuller et al., 1978).
Piperazine Derivatives as Melanocortin Receptor Ligands
Piperazine analogues, similar to this compound, have been synthesized and characterized as ligands for melanocortin receptors. These compounds have shown potential in pharmacology, specifically in interactions with the melanocortin 4 receptor, relevant for drug discovery and development (Mutulis et al., 2004).
Piperazine Derivatives in Enantioselective Catalysis
Piperazine-2-carboxylic acid derived N-formamides, structurally related to this compound, have been developed as highly enantioselective Lewis basic catalysts. This highlights the potential of this compound in stereoselective chemical synthesis (Wang et al., 2006).
Biochemical Analysis
Biochemical Properties
®-2-Trifluoromethyl-piperazine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with Rho-associated protein kinase (ROCK), inhibiting both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site . This inhibition affects various cellular processes, including cell contraction, motility, and proliferation. The compound’s ability to inhibit ROCK makes it a useful tool for studying the biochemical pathways involving this kinase.
Cellular Effects
The effects of ®-2-Trifluoromethyl-piperazine dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance the survival of human embryonic stem cells by preventing dissociation-induced apoptosis . Additionally, it improves the survival of cryopreserved cells and aids in the reprogramming of fibroblasts to mature neurons . These cellular effects highlight the compound’s potential in regenerative medicine and cell therapy.
Molecular Mechanism
At the molecular level, ®-2-Trifluoromethyl-piperazine dihydrochloride exerts its effects through the inhibition of ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, the compound prevents their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and adhesion. The compound’s ability to modulate these molecular mechanisms makes it a valuable tool for studying cell biology and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Trifluoromethyl-piperazine dihydrochloride can vary over time. The compound is stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on ROCK for several weeks, although some degradation may occur. These temporal effects are important for researchers to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ®-2-Trifluoromethyl-piperazine dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, adverse effects such as reduced cell viability and increased apoptosis have been observed . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
®-2-Trifluoromethyl-piperazine dihydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK. The inhibition of ROCK by the compound affects various downstream signaling pathways, including those involved in cell survival, proliferation, and differentiation . Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes regulated by ROCK.
Transport and Distribution
The transport and distribution of ®-2-Trifluoromethyl-piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is cell-permeable and can readily diffuse across cell membranes . Once inside the cell, it interacts with ROCK and other target proteins, leading to its accumulation in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to target proteins.
Subcellular Localization
The subcellular localization of ®-2-Trifluoromethyl-piperazine dihydrochloride is primarily determined by its interaction with ROCK and other target proteins. The compound is known to localize to the cytoplasm, where it exerts its inhibitory effects on ROCK . Additionally, it may be directed to specific subcellular compartments through post-translational modifications or targeting signals. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQCSXZPHHOPQ-RZFWHQLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.